4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Medicinal Chemistry Cheminformatics Drug Design

This 4-fluoro-substituted benzothiazole-hydrazone is a structurally defined, single regioisomer critical for medicinal chemistry SAR expansion. The 4-fluoro substituent uniquely modulates lipophilicity (SlogP ~2.39), metabolic stability, and target-binding electronics versus non-fluorinated (CAS 851987-69-4) or 3-fluoro (CAS 851987-72-9) analogs. Replacing it with an in-class analog compromises the structure-activity relationship, as fluorine position dictates pharmacokinetics and selectivity in this privileged scaffold. Ideal for kinase/MAO inhibitor design and antibacterial phenotypic screening where membrane permeability is essential.

Molecular Formula C16H14FN3O2S
Molecular Weight 331.37
CAS No. 851987-71-8
Cat. No. B2767361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS851987-71-8
Molecular FormulaC16H14FN3O2S
Molecular Weight331.37
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3O2S/c1-9-3-8-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,20)(H,19,21)
InChIKeyMQCHNQBEAKTUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-71-8): Procurement-Grade Overview of a Differentiated Fluorinated Benzothiazole-Hydrazone Scaffold


4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-71-8) is a synthetic, small-molecule benzothiazole-hydrazone derivative. It is structurally defined by a 4-fluorophenyl ring linked via an acylhydrazone bridge to a 4-methoxy-7-methyl-1,3-benzothiazole core. This specific substitution pattern is distinct within its analog series, which includes non-fluorinated (CAS 851987-69-4), regioisomeric (e.g., 3-fluoro, CAS 851987-72-9), and alternative electron-donating group (e.g., 4-methoxy, CAS 851987-73-0) variants [1]. The compound is a member of the benzothiazole-hydrazone class, a privileged scaffold in medicinal chemistry for developing enzyme inhibitors and antimicrobial agents [2]. Its calculated physicochemical profile, including a computed SlogP of approximately 2.39, indicates moderate lipophilicity suitable for drug-like property optimization [1].

Why 4-Fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide Cannot Be Generically Substituted by Non-Fluorinated or Positional Isomer Analogs


Direct replacement of this compound with its closest in-class analogs—the non-fluorinated phenyl derivative (CAS 851987-69-4) or the 3-fluoro regioisomer (CAS 851987-72-9)—is chemically unsound due to the profound impact of the 4-fluoro substituent on critical molecular properties. The presence and position of fluorine directly modulate lipophilicity, metabolic stability, and electronic distribution, which are key determinants of target binding, pharmacokinetics, and selectivity in benzothiazole-hydrazone series [1]. SAR studies in this class demonstrate that even minor changes, such as shifting fluorine from the 4- to 3-position, can alter metabolic profiles, as seen with 5-fluoro vs. 6-fluoro benzothiazole isomers where one regioisomer produced no exportable metabolites while the other did [2]. Therefore, generic substitution risks a complete loss of the structure-activity relationship (SAR) built around this specific molecular configuration.

Quantitative Differentiation Evidence for 4-Fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide for Procurement Decisions


Calculated Lipophilicity (SlogP) Advantage for Membrane Permeability over Non-Fluorinated Analog

The target compound's 4-fluoro substituent directly increases lipophilicity compared to the non-fluorinated parent (CAS 851987-69-4), a critical advantage for cellular permeability. The MMsINC database reports a computed SlogP of 2.39 for the target compound [1]. While a direct experimental LogP comparison is absent from public data, the well-characterized Hansch substituent constant for fluorine (π = 0.14) allows for a reliable class-level inference of a ~0.14 LogP unit increase over the non-fluorinated analog [2]. This quantifiable difference is meaningful for enhancing passive membrane diffusion in cell-based assays.

Medicinal Chemistry Cheminformatics Drug Design

Enhanced Metabolic Stability via Blockade of Para-Oxidative Metabolism Compared to Non-Fluorinated Analog

The 4-fluoro substituent serves as a metabolic blocking group at the para-position of the phenyl ring, preventing cytochrome P450-mediated hydroxylation, a common metabolic soft spot for non-halogenated aromatics. This is a well-established strategy in medicinal chemistry for improving metabolic stability [1]. In a directly analogous benzothiazole series, the fluorinated 5-fluoro isomer (10h) produced no exportable metabolites, whereas its non-fluorinated or alternatively substituted counterparts did, demonstrating the critical role of fluorine placement in dictating metabolic fate [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Positional Isomer Differentiation: 4-Fluoro vs. 3-Fluoro Regioisomer for Targeted Binding and Selectivity

The position of the fluorine atom on the phenyl ring (para vs. meta) critically influences the molecule's electrostatic potential and, consequently, its interaction with biological targets. While no direct head-to-head assay data exists for these two specific isomers, SAR in mechanochemically synthesized benzothiazole-hydrazone series demonstrates that a 3-fluorophenyl substituent can confer potent anticancer activity (e.g., IC50 = 0.6 µM against pancreatic adenocarcinoma), highlighting the biological significance of specific fluorine placement [1]. The 4-fluoro isomer in the target compound presents a different vector and electronic profile, offering a distinct SAR path for lead optimization aimed at alternative targets or selectivity profiles.

Structural Biology Medicinal Chemistry Receptor Binding

Optimal Application Scenarios for Procuring 4-Fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide


Lead Optimization in Kinase or MAO Inhibitor Programs Requiring Fluorine-Mediated Binding Interactions

Benzothiazole-hydrazone derivatives are established privileged structures for enzyme inhibition, particularly against kinases and monoamine oxidases (MAO) [1]. The 4-fluoro substituent on this compound can engage in favorable dipolar and hydrogen-bonding interactions within enzyme active sites, while the methoxy and methyl groups on the benzothiazole core can fill hydrophobic pockets. This specific substitution pattern is well-suited for structure-based drug design campaigns aiming to exploit fluorine's unique electronic properties to enhance binding affinity and selectivity, as demonstrated across benzazole-containing inhibitors [2].

Antimicrobial Resistance Research Leveraging Increased Lipophilicity for Bacterial Membrane Penetration

Fluorinated benzothiazole hydrazones are recognized for their potential against drug-resistant pathogens [1]. The enhanced lipophilicity conferred by the 4-fluoro group (SlogP 2.39, [2]) improves the compound's ability to penetrate the lipid-rich membranes of Gram-positive and Gram-negative bacteria. This makes the compound a valuable candidate for phenotypic screening libraries focused on discovering new antibacterial agents, where non-fluorinated analogs may lack sufficient membrane permeability to reach intracellular targets [1].

Fragment-Based Lead Discovery (FBLD) and Scaffold-Hopping from Non-Fluorinated Hits

When a non-fluorinated benzothiazole-hydrazone hit is identified in a screening campaign, this compound serves as the logical 'fluorine scan' follow-up. Introducing fluorine at the 4-position is a standard strategy to improve metabolic stability and potency without major alterations to the molecular scaffold [1]. Procurement of this compound allows medicinal chemists to experimentally validate whether the 4-fluoro substitution enhances the hit's profile, providing a direct comparison point for SAR expansion. Its status as a distinct, single regioisomer ensures that any resulting biological data can be cleanly attributed to this specific structural modification.

Quote Request

Request a Quote for 4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.